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Compound of Interest

Compound Name: Ethyl 3-fluoroprop-2-enoate

Cat. No.: B15061387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for Ethyl 3-fluoroprop-2-enoate is not readily

available in public spectral databases. The data presented in this document is predicted based

on established principles of spectroscopy and analysis of analogous structures. These

predictions are intended for estimation purposes and should be confirmed by experimental

data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 3-fluoroprop-2-
enoate. These values are estimated based on the analysis of similar compounds and known

spectroscopic principles.

Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show signals corresponding to the vinylic protons and the

ethyl group. The presence of the electronegative fluorine atom is expected to significantly

influence the chemical shifts and coupling constants of the adjacent vinylic proton.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-3 (CH=CF) 7.0 - 7.5
Doublet of

doublets (dd)

JH-F ≈ 80-90,

JH-H ≈ 12-16
1H

H-2 (CF=CH) 5.5 - 6.0
Doublet of

doublets (dd)

JH-F ≈ 20-30,

JH-H ≈ 12-16
1H

-OCH₂CH₃ 4.1 - 4.3 Quartet (q) JH-H ≈ 7 2H

-OCH₂CH₃ 1.2 - 1.4 Triplet (t) JH-H ≈ 7 3H

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be characterized by the presence of a carbonyl carbon, two vinylic

carbons (one of which is directly attached to fluorine, leading to a large C-F coupling constant),

and the carbons of the ethyl group.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O 160 - 165

C-3 (CHF) 145 - 155 (d, ¹JC-F ≈ 250-300 Hz)

C-2 (CH=CF) 110 - 120 (d, ²JC-F ≈ 15-25 Hz)

-OCH₂CH₃ 60 - 65

-OCH₂CH₃ 13 - 15

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of

the ester, the carbon-carbon double bond, and the carbon-fluorine bond.
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C=O (Ester) 1720 - 1740 Strong

C=C (Alkene) 1640 - 1660 Medium

C-O (Ester) 1150 - 1250 Strong

C-F 1000 - 1100 Strong

=C-H Stretch 3050 - 3100 Medium

C-H Stretch (Alkyl) 2850 - 3000 Medium

Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of Ethyl 3-fluoroprop-2-enoate (C₅H₇FO₂), which is 118.04 g/mol . Common

fragmentation patterns for esters are anticipated.

m/z Predicted Fragment Ion Notes

118 [C₅H₇FO₂]⁺ Molecular Ion (M⁺)

99 [M - F]⁺ Loss of a fluorine radical

90 [M - C₂H₄]⁺ McLafferty rearrangement

73 [M - OCH₂CH₃]⁺ Loss of the ethoxy radical

45 [OCH₂CH₃]⁺ Ethoxy cation

29 [CH₂CH₃]⁺ Ethyl cation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the liquid sample.
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Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Pipettes and vial

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of Ethyl 3-fluoroprop-2-enoate into a clean, dry

vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing an

internal standard (e.g., 0.03% TMS).

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the spectrometer's

autosampler or manually lower it into the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds. A small number of scans (e.g., 8 or 16) is

usually sufficient.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the liquid sample.

Materials and Equipment:

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample vial with Ethyl 3-fluoroprop-2-enoate

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a

volatile solvent like isopropanol and allow it to dry completely.
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Acquire a background spectrum. This will be subtracted from the sample spectrum to

remove contributions from the atmosphere (e.g., CO₂ and water vapor).

Sample Analysis:

Place a small drop of Ethyl 3-fluoroprop-2-enoate directly onto the ATR crystal, ensuring

the crystal surface is fully covered.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing and Cleaning:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

Label the significant peaks.

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the

measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of the sample and obtain a mass spectrum of the

analyte.

Materials and Equipment:

GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-

polarity column)

Autosampler or manual syringe

Helium carrier gas

Volatile solvent for dilution (e.g., dichloromethane or hexane)

Procedure:
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Sample Preparation:

Prepare a dilute solution of Ethyl 3-fluoroprop-2-enoate in a volatile solvent (e.g., 100

ppm in dichloromethane).

Transfer the solution to a GC vial and cap it.

Instrument Setup:

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2

minutes, then ramp up to 250°C at a rate of 10-20°C/min.

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

Set the carrier gas (Helium) flow rate.

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-200). Electron

ionization (EI) at 70 eV is standard.

Injection and Data Acquisition:

Inject a small volume of the sample (e.g., 1 µL) into the GC inlet.

Start the data acquisition. The GC will separate the components of the sample, and as

each component elutes from the column, it will enter the mass spectrometer to be

fragmented and detected.

Data Analysis:

Analyze the resulting chromatogram to identify the retention time of the peak

corresponding to Ethyl 3-fluoroprop-2-enoate.

Examine the mass spectrum associated with this peak.

Identify the molecular ion and the major fragment ions. Compare the fragmentation pattern

with the predicted values.

Visualization of Spectroscopic Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-fluoroprop-2-enoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15061387#spectroscopic-data-for-ethyl-3-fluoroprop-
2-enoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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